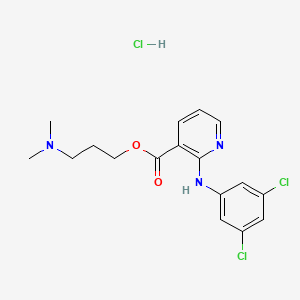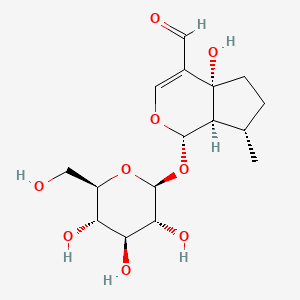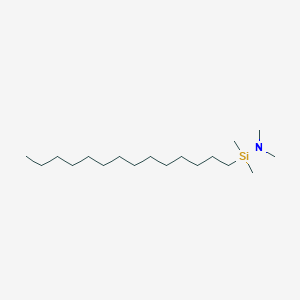
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring, a dichlorophenyl group, and a dimethylamino propyl ester moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves several steps. The starting materials typically include 3-Pyridinecarboxylic acid and 3,5-dichloroaniline. The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of 3,5-dichloroaniline. This intermediate is then esterified with 3-(dimethylamino)propyl alcohol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxylic acid derivatives
- 2-((3,5-Dichlorophenyl)amino) compounds
- 3-(Dimethylamino)propyl esters
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-((3,5-dichlorophenyl)amino)-, 3-(dimethylamino)propyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
75449-64-8 |
|---|---|
Molecular Formula |
C17H20Cl3N3O2 |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-(3,5-dichloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H19Cl2N3O2.ClH/c1-22(2)7-4-8-24-17(23)15-5-3-6-20-16(15)21-14-10-12(18)9-13(19)11-14;/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21);1H |
InChI Key |
ODCZZTYMKITLES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)





![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)





